molecular formula C32H40Cl2N3O6PS B12795326 3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate - O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate (1:1) CAS No. 75217-24-2

3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate - O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate (1:1)

Cat. No.: B12795326
CAS No.: 75217-24-2
M. Wt: 696.6 g/mol
InChI Key: POBVJVSSUNGWAZ-UHFFFAOYSA-N
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Description

"Target" represents a compound under investigation, whose pharmacological and chemical properties are compared against structurally or functionally analogous molecules. Modern cheminformatics platforms (e.g., KLSD, PubChem, and the US-EPA CompTox Dashboard) enable comprehensive profiling of compounds through structural similarity, bioactivity clustering, and target prediction . These tools integrate data from high-throughput screens, molecular databases, and computational models to derive structure-activity relationships (SARs) and structure-selectivity relationships (SSRs) .

Properties

CAS No.

75217-24-2

Molecular Formula

C32H40Cl2N3O6PS

Molecular Weight

696.6 g/mol

IUPAC Name

4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3

InChI Key

POBVJVSSUNGWAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “Stocal Super” involves a one-pot hydrolysis-assisted crosslinking carbonization method. This process includes the generation of carbonized polymer dots through the crosslinking and carbonization of ethylenediamine and tetraethyl orthosilicate under hydrothermal conditions. The carbonized polymer dots are then embedded in silica microspheres through a simultaneous hydrolysis reaction of tetraethyl orthosilicate .

Industrial Production Methods

In an industrial setting, the production of “Stocal Super” can be scaled up by optimizing the hydrothermal conditions and ensuring the consistent quality of the raw materials. The process involves maintaining precise temperature and pressure conditions to achieve the desired properties of the final product. The use of automated systems for mixing and reaction control can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

“Stocal Super” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “Stocal Super” under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of various oxides, while reduction can yield different reduced forms of the compound

Scientific Research Applications

“Stocal Super” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “Stocal Super” exerts its effects involves its interaction with various molecular targets and pathways. In supercapacitors, the compound’s high specific surface area and conductivity facilitate efficient charge storage and transfer. The carbonized polymer dots embedded in silica microspheres provide a stable structure that enhances the compound’s performance and durability .

Comparison with Similar Compounds

Table 1: Structural Similarity Metrics

Metric Threshold Example Application Source
Tanimoto Coefficient ≥0.8 Fluconazole analogs US-EPA
Graph-Based Substructures N/A Functional group alignment Metabolic Tinker

Target Affinity and Selectivity

Target Promiscuity Index (TPI): TPI quantifies a compound’s propensity to interact with multiple targets. For instance, TPI2 values >1 indicate multi-target activity, while TPI2 = 1 signifies high selectivity. Analysis of kinase inhibitors revealed that >50% of compounds exhibit activity across non-related targets .

Selectivity Cliffs: SSRs identify "cliffs" where minor structural modifications drastically alter selectivity. For example, clofarabine and fludarabine share structural similarity but differ in mechanism due to subtle functional group variations .

Table 2: Target Selectivity Profiles

Compound Class % Multi-Target Activity Key Example Source
Kinase Inhibitors >50% PD-173074 vs. Cabozantinib
Protease Inhibitors 30% Cathepsin G inhibitors

Table 3: Activity Profile Comparison

Method Sensitivity (t-statistic) Application Example Source
Perturbation Barcode -43 Thioredoxin reductase inhibitors
GSEA -38 Kinase inhibitor clustering

Key Research Findings and Implications

Structural vs.

Target Promiscuity : Multi-target activity is prevalent (>50% in kinases), complicating lead optimization but offering repurposing opportunities .

Selectivity Optimization : SSR networks and selectivity cliffs highlight critical functional groups for medicinal chemistry, enabling rational design of target-specific analogs .

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